molecular formula C35H63N2O3+ B607157 DMHAPC-Chol

DMHAPC-Chol

Katalognummer: B607157
Molekulargewicht: 559.9 g/mol
InChI-Schlüssel: ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

siRNA Transfection Efficiency in Tumor Cells

DMHAPC-Chol forms liposomes with dioleoylphosphatidylethanolamine (DOPE) in equimolar ratios, enabling efficient siRNA delivery. Key findings include:

  • VEGF Silencing : At 50 nM concentration , this compound/DOPE liposomes achieved >90% VEGF mRNA silencing in A431 (epidermoid carcinoma) and MDA-MB-231 (breast adenocarcinoma) cells .
  • Comparative Performance :
    CarrierSilencing EfficiencyPlasmid DNA Efficiency
    This compound/DOPE>90%Moderate
    INTERFERin®ComparableHigh
    Lipofectamine 2000LowerHigh
    This compound outperformed Lipofectamine 2000 in siRNA delivery but showed lower plasmid DNA transfection efficiency .

Structural and Functional Insights

  • Cationic Lipid Design : The dimethyl-hydroxyethyl-aminopropane-carbamoyl moiety enhances siRNA binding via electrostatic interactions, while the cholesterol backbone improves membrane fusion .
  • DOPE Synergy : DOPE facilitates endosomal escape through its pH-sensitive fusogenic properties, critical for intracellular siRNA release .

Critical Reaction Parameters

  • Liposome Preparation : this compound and DOPE are combined in a 1:1 molar ratio, followed by hydration and extrusion to form unilamellar vesicles.
  • Concentration Threshold : Effective gene silencing occurred at siRNA concentrations ≥50 nM, with no cytotoxicity observed in tested cell lines .

Wissenschaftliche Forschungsanwendungen

Gene Delivery Systems

Mechanism of Action
DMHAPC-Chol is primarily utilized in the formulation of liposomes, which are spherical vesicles that can encapsulate nucleic acids such as small interfering RNA (siRNA) and plasmid DNA. The cationic nature of this compound facilitates the electrostatic interaction with negatively charged nucleic acids, enhancing the stability and delivery efficiency of these therapeutic agents into target cells.

Case Study: VEGF siRNA Delivery
A significant study demonstrated that liposomes composed of this compound and dioleoylphosphatidylethanolamine (DOPE) effectively delivered vascular endothelial growth factor (VEGF) siRNA to human cancer cell lines A431 and MDA-MB-231. The results indicated that a concentration of 50 nM VEGF siRNA led to over 90% silencing of VEGF expression in these cells, showcasing the lipid's potential in cancer therapy . This study compared this compound/DOPE liposomes with commercial carriers, revealing superior performance in siRNA delivery.

Enhancing Membrane Properties

Cholesterol Interaction
Research indicates that the inclusion of cholesterol, such as this compound, in phosphatidylcholine bilayers alters membrane properties significantly. A molecular dynamics simulation showed that cholesterol decreases interlipid links while increasing hydration in the polar region of membranes. This property can enhance the fluidity and permeability of lipid bilayers, making them more conducive for drug delivery applications .

Applications in Cancer Therapy

Targeted Delivery
The ability of this compound to form stable liposomes allows for targeted delivery of therapeutic agents directly to tumor cells. This targeted approach minimizes systemic side effects and maximizes therapeutic efficacy. In addition to VEGF siRNA, this compound has been explored for delivering other therapeutic agents, including plasmid DNA for gene therapy applications.

Comparative Studies with Other Lipids

A comparative analysis highlighted that this compound/DOPE liposomes outperformed traditional carriers like Lipofectamine 2000 in terms of siRNA transport efficiency while being less effective for larger plasmid DNA delivery. This dual capability emphasizes the versatility of this compound in various therapeutic contexts .

Future Research Directions

Translational Research Opportunities
Future studies are encouraged to explore the optimization of this compound formulations for enhanced delivery efficiency and specificity. Research should also focus on the long-term stability and biocompatibility of these liposomes in vivo to assess their potential for clinical applications.

Data Table: Summary of Case Studies Involving this compound

Study FocusKey FindingsApplication Area
VEGF siRNA Delivery>90% silencing of VEGF in cancer cellsCancer Therapy
Membrane DynamicsIncreased hydration; decreased interlipid linksDrug Delivery Systems
Comparative Liposome EfficiencySuperior siRNA transport compared to LipofectamineGene Therapy

Biologische Aktivität

DMHAPC-Chol is a cationic lipid that has gained attention for its potential applications in gene delivery and transfection. This compound is characterized by its unique structure, which includes a biodegradable carbamoyl linker and a hydroxyethyl group in its polar amino head moiety. Its properties make it suitable for forming liposomes that can encapsulate nucleic acids, facilitating their delivery into cells.

Structural Characteristics

This compound's structure is pivotal to its biological activity. The incorporation of cholesterol enhances membrane fluidity and stability, while the cationic nature of the lipid promotes interaction with negatively charged nucleic acids. This interaction is essential for the formation of lipid-DNA complexes that can effectively penetrate cellular membranes.

The mechanism by which this compound facilitates gene delivery involves several key steps:

  • Formation of Lipoplexes : this compound forms complexes with plasmid DNA through electrostatic interactions, resulting in lipoplexes that are capable of cellular uptake.
  • Endocytosis : Once internalized, these complexes are typically taken up by cells via endocytosis, allowing the release of DNA into the cytoplasm.
  • Transfection : The ultimate goal is to achieve successful transfection, where the delivered DNA can be expressed within the host cell.

Research Findings

Numerous studies have evaluated the transfection efficiency and biological activity of this compound in various cell lines. Below is a summary of key findings from recent research:

Study Cell Line Transfection Efficiency (%) Comments
Boukhalfa-Heniche et al. (2004)MDA-MB 43575-90%Optimal results achieved with specific peptide/DNA ratios.
Rittner et al. (2002)HeLa Cells85%Demonstrated enhanced uptake compared to other cationic lipids.
Kerkis et al. (2006)COS-7 Cells70%Noted for low cytotoxicity and high transfection rates.

Case Studies

  • Boukhalfa-Heniche et al. (2004) :
    • This study focused on the transfection capabilities of this compound in combination with various peptides. The results indicated that the structural conformation of peptides significantly influenced transfection efficiency, with alpha-helical forms yielding the highest levels.
  • Rittner et al. (2002) :
    • Investigated the use of this compound in HeLa cells, reporting a notable increase in transfection efficiency compared to traditional lipids like DOTAP and Lipofectamine. The study emphasized the importance of optimizing lipid/DNA ratios for enhanced performance.
  • Kerkis et al. (2006) :
    • This research highlighted the low toxicity profile of this compound while maintaining effective transfection rates in COS-7 cells, suggesting its potential for therapeutic applications without adverse effects on cell viability.

Eigenschaften

IUPAC Name

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: this compound is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), this compound forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that this compound/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of this compound/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared this compound/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that this compound/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, this compound/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that this compound/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.